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Compound of Interest

Compound Name: 3-Amino-5-methylhexan-1-ol

CAS No.: 906075-34-1

Cat. No.: B2520278

Get Quote

Executive Summary & Application Context
3-Amino-5-methylhexan-1-ol is the reduced alcohol form of

-homoleucine. Unlike standard

-amino alcohols (like Leucinol), this molecule contains an additional methylene spacer (

) between the chiral center and the hydroxyl group.

Primary Application: Synthesis of renin inhibitors, HIV protease inhibitors, and macrocyclic

peptidomimetics.

Critical Quality Attribute: Distinguishing the

-amino alcohol scaffold from

-amino impurities and verifying the removal of Boc-protecting groups.

Experimental Protocol: Self-Validating Workflow
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To ensure reproducible spectral data, follow this standardized protocol. This workflow is

designed to eliminate ambiguity caused by exchangeable protons (

,

).

Sample Preparation
Mass: Weigh 10–15 mg of the oily residue or semi-solid.

Solvent A (Structural Assignment): Dissolve in 0.6 mL

(Chloroform-d, 99.8% D) containing 0.03% TMS.

Why:

allows observation of exchangeable protons (broad singlets) and provides distinct splitting
patterns for the methylene backbone.

Solvent B (Validation): If peaks overlap (common in the 1.2–1.6 ppm region), prepare a

second sample in

or add 2 drops of

to the

tube ("

shake").

Why: This collapses the

and

signals and simplifies the coupling of protons on C1 and C3.

Acquisition Parameters
Frequency: 400 MHz or higher (recommended for resolving the diastereotopic C1 protons).
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Pulse Sequence: Standard zg30 (30° pulse angle) to ensure accurate integration of methyl

groups with longer relaxation times.

Scans: 16–32 scans are sufficient for this concentration.

Spectral Analysis: The Product vs. Alternatives
A. Structural Numbering
For this analysis, we utilize the following numbering scheme based on the IUPAC name 3-
Amino-5-methylhexan-1-ol:

[1][2][3][4]

B. 1H NMR Peak Assignment (in

)
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Position Proton Type
Shift (

, ppm)
Multiplicity Integration

Coupling (

) / Notes

C5-Me Methyls 0.89 – 0.92 Doublet (d) 6H

Characteristic

isopropyl

doublet.

.[4]

C4 Methylene 1.15 – 1.30 Multiplet (m) 2H

Diastereotopi

c protons;

often overlap

with C2 or

C5-H.

C2 Methylene 1.45 – 1.60 Multiplet (m) 2H

Key

Differentiator.

The "homo"

spacer.

distinct from

Leucinol.

C5 Methine 1.60 – 1.75 Multiplet (m) 1H

Overlaps with

C2; forms the

base of the

isopropyl

group.

Exch. 2.0 – 3.5 Broad Singlet 3H

Highly

variable.

Shifts

downfield

with

concentration

(H-bonding).

Disappears in

.
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C3
Methine (

to N)
2.95 – 3.10 Multiplet (m) 1H

Chiral center.

Complex

splitting due

to

neighboring

C2 and C4.

C1
Methylene (

to O)
3.65 – 3.80

Triplet /

Multiplet
2H

Diagnostic. In

-amino

alcohols, this

is a triplet (or

pseudo-

triplet) due to

C2. In

-amino

alcohols, this

is an ABX

system.

Comparative Analysis: Product vs. Analogs
This section objectively compares 3-Amino-5-methylhexan-1-ol with its most common

structural analog (Leucinol) and its protected precursor.

Comparison 1: Chain Length Verification (vs. Leucinol)
Scenario: You need to confirm you have the

-homo analog and not the standard amino alcohol (Leucinol).
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Feature
3-Amino-5-

methylhexan-1-ol

(Product)

Leucinol

(Alternative)
Causality /

Explanation

C1 Splitting
Triplet-like (

3.7)

ABX Multiplet (

3.3 – 3.6)

In Leucinol, C1 is

directly attached to

the chiral center,

making the protons

highly diastereotopic

(distinct shifts). In the

product, the C2

spacer reduces this

magnetic non-

equivalence.

C3/C2 Shift

Methine (

) at

3.0

Methine (

) at

2.8

The electronic

environment differs. In

Leucinol, the methine

is flanked by

and Isobutyl. In the

product, it is flanked

by

and Isobutyl.

Backbone
Two

signals (C2 & C4)

One

signal (Isobutyl)

The product shows an

extra methylene

integral (2H) in the

1.4–1.6 ppm region.

Comparison 2: Purity Verification (vs. Boc-Protected Intermediate)
Scenario: Confirming complete deprotection of tert-butyl carbamate.
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Feature
Free Amine

(Product)
Boc-Protected

(Impurity)
Diagnostic Action

Boc Signal Absent
Singlet at

1.44 (9H)

Any sharp singlet at

1.44 ppm indicates

incomplete

deprotection.

NH Signal
Broad, variable (

2-3)

Doublet (

4.5 – 5.0)

The carbamate NH is

less acidic but shows

distinct coupling to the

C3 methine (doublet)

in

.

C3 Shift 3.0 3.6 – 3.8

The electron-

withdrawing Boc

group shifts the chiral

methine downfield by

~0.7 ppm.

Visualization: Analysis Workflow
The following diagram outlines the logical flow for characterizing this molecule, including

decision nodes for troubleshooting spectral overlaps.
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Start: Crude/Purified Sample

Dissolve in CDCl3

Acquire 1H Spectrum (400MHz+)

Check 1.44 ppm (Singlet)

Impurity: Boc-Protected
Perform Acid Deprotection

Peak Found

Analyze 3.6-3.8 ppm Region

No Peak

Complex ABX Multiplet?
Suspect: Leucinol (Alpha-analog)

Distinct ABX

Triplet/Pseudo-triplet?
Confirm: Beta-Homo Analog

Triplet

Optional: D2O Shake
(Remove OH/NH broadening)

Final Validation: Integration
(6H Methyl, 2H C1-H)

Click to download full resolution via product page

Figure 1: Decision tree for verifying 3-Amino-5-methylhexan-1-ol identity and purity using 1H

NMR.
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Troubleshooting & Common Impurities
Impurity: 3-Amino-5-methylhexanoic acid (Precursor)[5]

Detection: Look for the absence of the C1-methylene triplet at 3.7 ppm. Instead, look for

an alpha-proton shift near 3.2 ppm and a missing alcohol signal.

Remedy: The acid is insoluble in

(unless esterified). If the sample is not dissolving, it may still be the salt form of the acid or
the amine hydrochloride.

Salt Form (Hydrochloride):

If the sample is the HCl salt, the spectrum in

will be poor or broadened.

Protocol: Switch solvent to

or

. In

, the

protons appear as a broad singlet near

8.0.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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